molecular formula C20H21ClFNO4S B11404577 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

Cat. No.: B11404577
M. Wt: 425.9 g/mol
InChI Key: NOPSHMDIONUNDJ-UHFFFAOYSA-N
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Description

  • This compound is a synthetic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
  • The compound consists of the following components:
    • A phenoxy group (4-chloro-2-methylphenoxy) attached to a tetrahydrothiophene ring.
    • An acetamide group (N-(3-fluorobenzyl)acetamide) linked to the tetrahydrothiophene ring.
    • A dioxo group (N-(1,1-dioxidotetrahydrothiophen-3-yl)) also connected to the tetrahydrothiophene ring.
  • The compound’s structure suggests potential biological activity, which we’ll explore further.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this information is based on general knowledge, and specific details may require further literature review or experimental investigation

    Properties

    Molecular Formula

    C20H21ClFNO4S

    Molecular Weight

    425.9 g/mol

    IUPAC Name

    2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]acetamide

    InChI

    InChI=1S/C20H21ClFNO4S/c1-14-9-16(21)5-6-19(14)27-12-20(24)23(18-7-8-28(25,26)13-18)11-15-3-2-4-17(22)10-15/h2-6,9-10,18H,7-8,11-13H2,1H3

    InChI Key

    NOPSHMDIONUNDJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

    Origin of Product

    United States

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